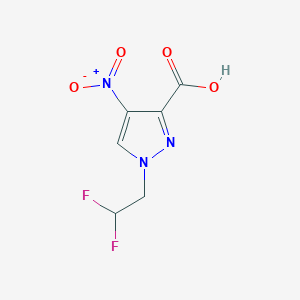

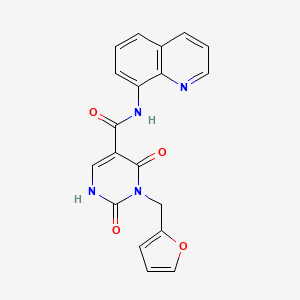

1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid” belongs to a class of organic compounds known as difluoroethyl derivatives. These compounds contain a difluoroethyl group, which consists of an ethyl group substituted with two fluorine atoms .

Synthesis Analysis

While specific synthesis methods for this compound are not available, a general process for preparing 2,2-difluoroethanol involves reacting 1-chloro-2,2-difluoroethane with an alkali metal salt of formic acid or acetic acid in a suitable solvent .Scientific Research Applications

Metal-Organic Frameworks (MOFs)

The synthesis of transition metal complexes with pyrazole derivatives has been explored for the creation of metal-organic frameworks. For instance, complexes using ligands such as 3-pyrazoledicarboxylic acid and related compounds demonstrate intense electrochemiluminescence (ECL) properties, suggesting applications in sensors and lighting technologies (Feng et al., 2016). Moreover, systematic investigations into MOFs with different topologies highlight the potential of pyrazole derivatives in creating structures with specific chemical and physical properties (Jacobsen et al., 2018).

Chemical Synthesis and Functionalization

Studies on the reactions of pyrazole compounds with various agents reveal pathways for synthesizing ester, amide, and other derivatives. These reactions are crucial for developing novel compounds with potential applications in drug development, materials science, and organic chemistry. For example, the conversion of 1H-pyrazole-3-carboxylic acid into carboxamides and carboxylate derivatives demonstrates the versatility of pyrazole compounds in organic synthesis (Yıldırım et al., 2005).

Energetic Materials

The design and synthesis of energetic compounds based on pyrazole derivatives underscore the potential of these molecules in creating materials with high thermal stability and low sensitivity. Such characteristics are crucial for applications in explosives and propellants, where performance and safety are paramount (Zheng et al., 2020).

Photodynamic Therapy

The unique spectral properties of synthesized 2-alkylthioimidazocoumarins, derived from pyrazole-carboxylic acids, indicate potential uses in photodynamic therapy. This therapeutic approach involves activating photosensitive compounds to treat diseases like cancer, highlighting the importance of developing new compounds with specific light absorption and emission characteristics (Song et al., 2004).

Catalysis

Pyrazole derivatives have been used to synthesize complexes that serve as highly efficient catalysts for coupling reactions, a fundamental process in the synthesis of complex organic molecules. For example, dinickel(II) complexes of bis(N-heterocyclic carbene) ligands have shown excellent catalytic activities, demonstrating the potential of pyrazole-based compounds in enhancing the efficiency of organic synthesis (Zhou et al., 2008).

properties

IUPAC Name |

1-(2,2-difluoroethyl)-4-nitropyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2N3O4/c7-4(8)2-10-1-3(11(14)15)5(9-10)6(12)13/h1,4H,2H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZBRUISOPCXFMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CC(F)F)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-benzyl-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2877417.png)

![9-((3-Chloro-4-methoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2877421.png)

![Tert-butyl 3a-formyl-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B2877423.png)

![Tert-butyl N-[3-[[(1R,2S,3R,4R)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-(3-fluorophenoxy)-3-hydroxycyclopentyl]amino]-3-oxopropyl]carbamate](/img/structure/B2877426.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-methylthiophene-2-sulfonamide](/img/structure/B2877428.png)

![2-[1-(1-Methyl-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2877430.png)

![5-allyl-N-(2,4-difluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2877432.png)

![Methyl 4-(7-fluoro-2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2877438.png)

![1-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B2877439.png)